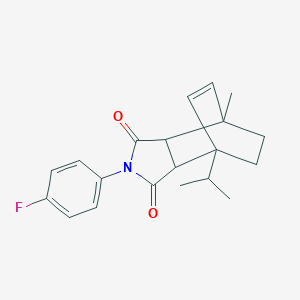![molecular formula C22H27N3O5 B241202 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. Studies have shown that this compound has the ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Compound X has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound X in lab experiments is its potential as a therapeutic agent. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of Compound X is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on Compound X. One potential direction is the development of new cancer therapies based on the inhibition of the enzymes targeted by this compound. Another potential direction is the investigation of the anti-inflammatory properties of Compound X for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Compound X is a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the preparation of a key intermediate, which is then subjected to a series of reactions to produce the final product. The synthesis of Compound X is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Compound X has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that Compound X has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C22H27N3O5 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]propanamide |
InChI |
InChI=1S/C22H27N3O5/c26-18(23-13-16(17-2-1-9-30-17)24-7-10-29-11-8-24)5-6-25-21(27)19-14-3-4-15(12-14)20(19)22(25)28/h1-4,9,14-16,19-20H,5-8,10-13H2,(H,23,26) |
Clé InChI |
GDVWWDYSSQZATR-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(CNC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4)C5=CC=CO5 |
SMILES canonique |
C1COCCN1C(CNC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B241126.png)
![1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241137.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241138.png)
![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)





![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B241166.png)

![5-[(5-hydroxypentyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241172.png)